5-Bromo-2-(methoxymethyl)-3-methylpyridine
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Overview
Description
5-Bromo-2-(methoxymethyl)-3-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxymethyl group at the 2nd position, and a methyl group at the 3rd position of the pyridine ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methoxymethyl)-3-methylpyridine typically involves the bromination of 2-(methoxymethyl)-3-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron powder. The reaction is usually performed under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methoxymethyl)-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Products include 2-(methoxymethyl)-3-methylpyridine derivatives with various substituents at the 5th position.
Oxidation Reactions: Products include 2-(formylmethyl)-3-methylpyridine or 2-(carboxymethyl)-3-methylpyridine.
Reduction Reactions: Products include 2-(methoxymethyl)-3-methylpiperidine.
Scientific Research Applications
5-Bromo-2-(methoxymethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: It is used in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is employed in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methoxymethyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: Lacks the methoxymethyl group, making it less lipophilic.
2-(Methoxymethyl)-3-methylpyridine: Lacks the bromine atom, reducing its potential for halogen bonding.
5-Bromo-3-methylpyridine: Lacks the methoxymethyl group, affecting its solubility and reactivity.
Uniqueness
5-Bromo-2-(methoxymethyl)-3-methylpyridine is unique due to the combination of the bromine atom, methoxymethyl group, and methyl group on the pyridine ring. This unique structure imparts specific chemical and physical properties, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
Molecular Formula |
C8H10BrNO |
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Molecular Weight |
216.07 g/mol |
IUPAC Name |
5-bromo-2-(methoxymethyl)-3-methylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-7(9)4-10-8(6)5-11-2/h3-4H,5H2,1-2H3 |
InChI Key |
GWJZCNDUZYLWOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1COC)Br |
Origin of Product |
United States |
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